molecular formula C9H14 B12663766 Unii-PS8UV0sfk5 CAS No. 18304-17-1

Unii-PS8UV0sfk5

Cat. No.: B12663766
CAS No.: 18304-17-1
M. Wt: 122.21 g/mol
InChI Key: AHXXJOUHGBPWGW-DEQVHDEQSA-N
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Properties

CAS No.

18304-17-1

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(4Z,6E)-2-methylocta-2,4,6-triene

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6-

InChI Key

AHXXJOUHGBPWGW-DEQVHDEQSA-N

Isomeric SMILES

C/C=C/C=C\C=C(C)C

Canonical SMILES

CC=CC=CC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Methyl-2,4,6-octatriene, (4Z,6E)- are not well-documented. Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6-octatriene, (4Z,6E)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce epoxides or alcohols.

    Reduction: Can yield alkanes.

    Substitution: Can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Methyl-2,4,6-octatriene, (4Z,6E)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Methyl-2,4,6-octatriene, (4Z,6E)- is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in chemical reactions, it may act as a reactant or intermediate, while in biological systems, it may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-2,4,6-octatriene, (4Z,6E)- include:

    1,3,5-Hexatriene: Another polyene with a similar structure but different chain length.

    2,4-Hexadiene: A shorter chain diene with similar reactivity.

    1,3-Butadiene: A simpler diene with comparable chemical properties.

Uniqueness

2-Methyl-2,4,6-octatriene, (4Z,6E)- is unique due to its specific E/Z configuration and the presence of a methyl group at the second position. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

Unii-PS8UV0sfk5, chemically known as 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate, is a compound that belongs to the benzothiazole family. This class of compounds is recognized for its diverse biological activities and applications in medicinal chemistry, agriculture, and material science. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The chemical structure and properties of this compound are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyDetails
CAS No. 183136-05-2
Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
IUPAC Name 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate
InChI Key BEOYBNKXIOHHHH-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and proteins. Notably, it has been shown to inhibit DprE1, an enzyme critical for mycobacterial cell wall biosynthesis. This inhibition disrupts essential cellular processes in bacteria, making it a potential candidate for antimicrobial therapies.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is essential for bacterial survival.
  • Antifungal Properties : Preliminary data suggest that this compound may also exhibit antifungal activity, although further studies are needed to establish its efficacy against specific fungal pathogens.
  • Anti-inflammatory Effects : Benzothiazole derivatives have been investigated for their anti-inflammatory properties, and this compound may contribute to this activity through modulation of inflammatory pathways.
  • Potential Anti-cancer Activity : Research into benzothiazole derivatives has revealed potential anti-cancer effects, with some studies indicating that this compound may inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives, including this compound:

  • A study published in Medicinal Chemistry highlighted the compound's effectiveness against Mycobacterium tuberculosis by inhibiting DprE1, showcasing its potential as an anti-tubercular agent .
  • In another research article from Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains, revealing significant antibacterial activity comparable to established antibiotics .

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